molecular formula C12H22O9 B15362424 6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid

6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid

Cat. No.: B15362424
M. Wt: 310.30 g/mol
InChI Key: GMSRMXMBWMOZGW-GAJNKVMBSA-N
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Description

6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid is a versatile organic compound with a complex molecular structure. This compound is a derivative of hexanoic acid, modified to include an oxo group and a pentahydroxyhexoxy moiety, rendering it significant in various chemical and biological studies due to its reactivity and functional applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid often involves multi-step organic synthesis:

  • Hexanoic Acid Modification: : Starting with hexanoic acid, the primary step is introducing the oxo group, usually through oxidation using reagents like potassium permanganate or chromium trioxide under controlled conditions.

  • Attachment of Pentahydroxyhexoxy Group: : The integration of the pentahydroxyhexoxy group is typically achieved via a nucleophilic substitution reaction, where a suitable hexose derivative, possibly an intermediate like a lactone or a brominated sugar, reacts with an oxo-hexanoic acid derivative in the presence of a base catalyst.

Industrial Production Methods

In an industrial setting, the production process is scaled up with optimization for yield and purity. Industrial synthesis often employs automated, continuous flow reactors for precise control over reaction conditions, ensuring efficient production with minimal impurities. Catalysts and solvents are chosen to maximize reaction rate and product stability, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : The presence of multiple hydroxyl groups in the molecule renders it susceptible to oxidation, transforming hydroxyl groups into carbonyl groups under oxidative conditions.

  • Reduction: : Reduction reactions can target the oxo group, converting it back to a hydroxyl group under reducing conditions with agents like sodium borohydride.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic medium.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Alkoxides, amines, halides under basic or neutral conditions.

Major Products

  • Oxidation Products: : Carbonyl-containing derivatives, such as aldehydes and ketones.

  • Reduction Products: : Alcohols and hydroxyl-containing compounds.

  • Substitution Products: : Compounds with newly introduced functional groups like ethers, amides, and halides.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a crucial intermediate in synthetic organic reactions, enabling the formation of complex molecules through multi-step synthetic routes. It acts as a building block for the synthesis of more intricate structures, especially in carbohydrate chemistry due to its pentahydroxyhexoxy group.

Biology and Medicine

Biologically, 6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid exhibits potential as a metabolic intermediate and enzyme substrate. Its reactivity with various biological molecules makes it a candidate for drug development, particularly in designing enzyme inhibitors or activators targeting metabolic pathways.

Industry

In industry, this compound is utilized in the synthesis of fine chemicals, pharmaceuticals, and as a reagent in analytical chemistry. Its unique structure allows for diverse applications in material science, including the development of specialized polymers and biodegradable materials.

Mechanism of Action

The compound's mechanism of action primarily involves its ability to undergo various chemical transformations, interacting with molecular targets such as enzymes and receptors. Its multiple hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, crucial for binding to active sites of enzymes, thereby modulating their activity. The oxo group can participate in redox reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

When compared to similar compounds like 6-oxohexanoic acid or 2,3,4,5,6-pentahydroxyhexanoic acid, 6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid stands out due to its combined features of the oxo group and pentahydroxyhexoxy moiety. This dual functionality imparts unique reactivity and versatility, making it more applicable in varied scientific and industrial contexts.

List of Similar Compounds

  • 6-oxohexanoic acid

  • 2,3,4,5,6-pentahydroxyhexanoic acid

  • 6-hydroxy-6-[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexoxy]hexanoic acid

Properties

Molecular Formula

C12H22O9

Molecular Weight

310.30 g/mol

IUPAC Name

6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid

InChI

InChI=1S/C12H22O9/c13-5-7(14)11(19)12(20)8(15)6-21-10(18)4-2-1-3-9(16)17/h7-8,11-15,19-20H,1-6H2,(H,16,17)/t7-,8-,11-,12-/m1/s1

InChI Key

GMSRMXMBWMOZGW-GAJNKVMBSA-N

Isomeric SMILES

C(CCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC(=O)O

Canonical SMILES

C(CCC(=O)OCC(C(C(C(CO)O)O)O)O)CC(=O)O

Origin of Product

United States

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